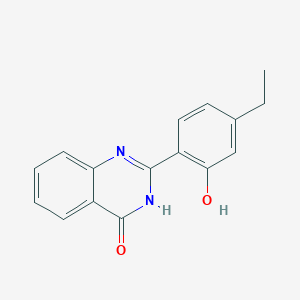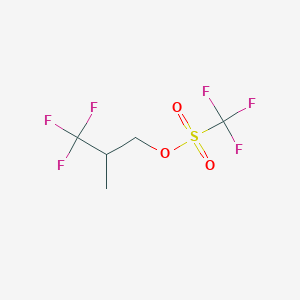
tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate: is an organic compound that features a tert-butyl group, a bromomethyl group, and an azetidine ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure the selective bromination of the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-Butyl 2-(azidomethyl)-2-methylazetidine-1-carboxylate.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the construction of complex molecules.
Biology: In biological research, this compound can be used to modify biomolecules or to introduce specific functional groups into biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is central to its use in organic synthesis and other applications.
Comparación Con Compuestos Similares
- tert-Butyl bromoacetate
- tert-Butyl 2-bromoacrylate
- tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Comparison: While all these compounds contain a tert-butyl group and a bromine atom, tert-Butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate is unique due to the presence of the azetidine ring. This ring structure imparts distinct reactivity and properties compared to other similar compounds. For example, tert-Butyl bromoacetate and tert-Butyl 2-bromoacrylate are primarily used as alkylating agents, whereas this compound is more versatile in its applications due to the azetidine ring.
Propiedades
Fórmula molecular |
C10H18BrNO2 |
|---|---|
Peso molecular |
264.16 g/mol |
Nombre IUPAC |
tert-butyl 2-(bromomethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7H2,1-4H3 |
Clave InChI |
ZGXWUPMBTNCKPG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN1C(=O)OC(C)(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



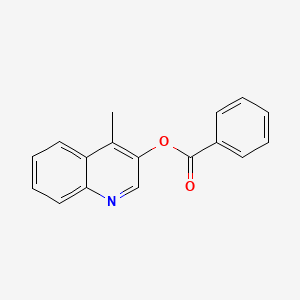
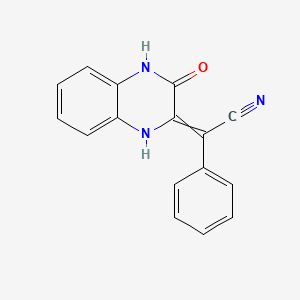
![2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)
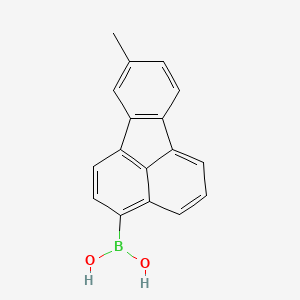
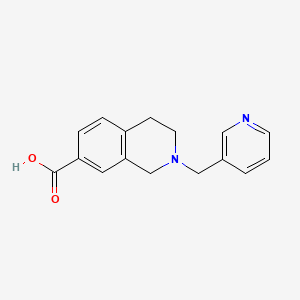
![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)
